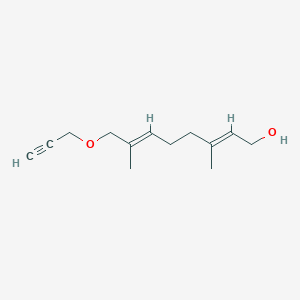

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-

CAS No.:

Cat. No.: VC13863720

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O2 |

|---|---|

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | (2E,6E)-3,7-dimethyl-8-prop-2-ynoxyocta-2,6-dien-1-ol |

| Standard InChI | InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+ |

| Standard InChI Key | WWMCHUKROQKBLP-SWZPTJTJSA-N |

| Isomeric SMILES | C/C(=C\CO)/CC/C=C(\C)/COCC#C |

| SMILES | CC(=CCO)CCC=C(C)COCC#C |

| Canonical SMILES | CC(=CCO)CCC=C(C)COCC#C |

Introduction

Nomenclature and Structural Identification

Systematic IUPAC Name

The systematic name 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- delineates the compound’s backbone and substituents:

-

Parent chain: An 8-carbon octadienol (C₈) with double bonds at positions 2 and 6.

-

Substituents:

-

Methyl groups at C3 and C7.

-

A propynyloxy (–O–CH₂–C≡CH) group at C8.

-

-

Stereochemistry: The (E,E) designation indicates trans configurations for both double bonds .

Molecular Formula and Weight

The molecular formula is deduced as C₁₃H₂₀O₂, derived from:

-

Octadienol backbone (C₈H₁₂O).

-

Two methyl groups (+2C, +6H).

-

Propynyloxy group (+C₃H₃O).

This yields a molecular weight of 208.30 g/mol, consistent with analogous terpenoid ethers .

Structural and Stereochemical Features

Backbone Conformation

The (E,E) configuration imposes a planar geometry on the 2,6-octadienol backbone, with substituents on opposite sides of each double bond. This stereochemistry influences intermolecular interactions, as seen in related compounds like nerol (cis-3,7-dimethyl-2,6-octadien-1-ol) .

Functional Group Reactivity

-

Propargyl Ether: The –O–CH₂–C≡CH group introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) or polymerization .

-

Alcohol Group: The primary alcohol at C1 may undergo esterification or oxidation, akin to neryl propionate .

Comparative Stereochemical Analysis

Compared to nerol’s (Z)-configuration , the (E,E) geometry in this compound likely reduces steric hindrance between methyl groups, potentially enhancing thermal stability.

Synthesis Pathways

Proposed Synthetic Route

While no direct synthesis is documented, a plausible pathway involves:

-

Etherification: Reacting 3,7-dimethyl-8-hydroxy-2,6-octadien-1-ol (hypothetical precursor) with propargyl bromide under basic conditions, as demonstrated in analogous propynyloxymethyl syntheses .

-

Stereochemical Control: Use of transition-metal catalysts to ensure (E,E) selectivity during double-bond formation .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at C8 without affecting double bonds.

-

Alkyne Stability: Propargyl ethers are prone to polymerization under acidic or high-temperature conditions .

Physicochemical Properties

Predicted Physical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O–H stretch), ~2100 cm⁻¹ (C≡C stretch), and 1650 cm⁻¹ (C=C stretches) .

-

NMR: Expected signals include a triplet for the propargyl CH₂ (δ 4.1–4.3 ppm) and doublets for the (E,E) double bonds (δ 5.1–5.8 ppm) .

Chemical Reactivity and Stability

Reactivity of the Alkyne Group

The propynyloxy moiety may participate in:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forming triazole linkages for polymer cross-linking .

-

Hydrogenation: Selective reduction to a propyl ether under Lindlar catalyst conditions .

Oxidation of the Alcohol Group

The primary alcohol can oxidize to a carboxylic acid or form esters, as seen in neryl propionate synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume